molecular formula C24H30ClNO4 B1226861 Cetraxate benzyl ester CAS No. 27725-13-9

Cetraxate benzyl ester

Cat. No.: B1226861
CAS No.: 27725-13-9
M. Wt: 431.9 g/mol
InChI Key: ABBGKHNUPGYMRC-UHFFFAOYSA-N
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Description

Cetraxate benzyl ester is a chemical compound known for its role in medicinal chemistry, particularly as an antiulcer agent. It is an ester derivative of cetraxate, which is used to protect the gastric mucosa and promote healing of ulcers. The compound is characterized by its benzyl ester functional group, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetraxate benzyl ester can be synthesized through the esterification of cetraxate with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic hydrolysis. For instance, the enzyme cetraxate benzylesterase, derived from microorganisms such as Aspergillus niger, can be used to catalyze the regioselective hydrolysis of the terminal ester bond of benzyl cetraxate . This method is advantageous due to its specificity and efficiency in producing high yields of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Cetraxate benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: The hydrolysis of this compound can be catalyzed by acids or bases. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic substitution reactions can occur with reagents like ammonia or primary amines, leading to the formation of amides.

Major Products

Scientific Research Applications

Cetraxate benzyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of cetraxate benzyl ester involves its hydrolysis to cetraxate and benzyl alcohol. Cetraxate exerts its protective effects on the gastric mucosa by enhancing the production of mucus and bicarbonate, which help to neutralize gastric acid and protect the stomach lining. The molecular targets and pathways involved include the activation of prostaglandin receptors and the inhibition of gastric acid secretion .

Comparison with Similar Compounds

Cetraxate benzyl ester can be compared with other ester derivatives of cetraxate and similar antiulcer agents.

Properties

CAS No.

27725-13-9

Molecular Formula

C24H30ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C24H29NO4.ClH/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20;/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2;1H

InChI Key

ABBGKHNUPGYMRC-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl

Synonyms

cetraxate benzyl ester

Origin of Product

United States

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